1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-18-11-12-22-25(31)23(34(32,33)21-9-3-2-4-10-21)16-29(26(22)27-18)17-24(30)28-14-13-19-7-5-6-8-20(19)15-28/h2-12,16H,13-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPJYQDIWYWOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a 1,8-naphthyridin-4(1H)-one core substituted at positions 1, 3, and 7. Key substituents include:
- A 7-methyl group for steric and electronic modulation.
- A 3-(phenylsulfonyl) moiety contributing to solubility and target engagement.
- A 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl) side chain enabling conformational flexibility and receptor interactions.
Retrosynthetic analysis suggests three primary fragments:
Synthesis of the 1,8-Naphthyridin-4(1H)-one Core
Cyclocondensation of Aminopyridine Derivatives
The naphthyridinone ring is typically constructed via cyclocondensation. A representative protocol involves:
Alternative Routes via Knorr-Type Reactions
Substituted diketones may undergo cyclization with ammonia or ammonium acetate in ethanol under reflux. For example:
Sulfonylation at Position 3
Direct Sulfonylation Using Phenylsulfonyl Chloride
The phenylsulfonyl group is introduced via electrophilic aromatic substitution (EAS):
Installation of the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl Side Chain
Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic Acid
The side-chain precursor is prepared via:
Coupling to the Naphthyridinone Core
Acylation via Active Ester Intermediates
- Step 1 : 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid is converted to its N-hydroxysuccinimide (NHS) ester using DCC (N,N'-dicyclohexylcarbodiimide) in THF.
- Step 2 : The NHS ester reacts with 3-(phenylsulfonyl)-7-methyl-1,8-naphthyridin-4(1H)-one in DMF with triethylamine (TEA) as a base.
- Conditions : 24 hours at 25°C.
- Yield : 60–65%.
Direct Alkylation via Bromoacetophenone Derivatives
Optimization and Scale-Up Strategies
Solvent and Base Selection
Analytical Validation
Spectroscopic Characterization
Challenges and Limitations
Side Reactions
Scalability Issues
- Low Yields in Acylation : NHS ester coupling rarely exceeds 65% yield, prompting exploration of Ullmann or Buchwald-Hartwig couplings for improved efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: : Transformations involving the addition of oxygen or removal of hydrogen.
Reduction: : Reactions where the compound gains electrons, usually by adding hydrogen.
Substitution: : Reactions where one functional group is replaced by another, such as halogenation or alkylation.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles/nucleophiles for substitution reactions (e.g., alkyl halides). Conditions often vary but may include solvents like dichloromethane, anhydrous conditions, and temperature ranges from -78°C (dry ice/acetone bath) to reflux temperatures.
Major Products: The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield a carboxylated derivative, while reduction could result in a fully reduced isoquinoline structure. Substitution reactions might introduce new functional groups, enhancing the compound's bioactivity or changing its solubility properties.
Scientific Research Applications
Chemistry: In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is often used as a model compound for studying synthetic methodologies, reaction mechanisms, and structure-activity relationships.
Biology: Biologically, this compound might be explored for its potential as a ligand in receptor-binding studies, enzyme inhibition assays, or as a probe in biochemical pathways.
Industry: Industrially, derivatives of this compound could be used in the development of specialty chemicals, materials science research, or as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one exerts its effects largely depends on its specific targets, such as binding to certain receptors or enzymes, disrupting cellular processes, or modulating biochemical pathways. Research often focuses on identifying these molecular targets and elucidating how the compound interacts at the molecular level.
Comparison with Similar Compounds
Similar Compounds: Compounds with structural similarities to 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one might include other naphthyridine derivatives, isoquinoline-based molecules, and sulfonyl-containing compounds.
Uniqueness: The unique combination of its isoquinoline moiety, naphthyridine core, and phenylsulfonyl group distinguishes it from other compounds, potentially offering a unique set of biological activities and pharmacological profiles. This uniqueness can be leveraged to design analogs with improved efficacy and reduced side effects for therapeutic purposes.
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Biological Activity
The compound 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-3-(phenylsulfonyl)-1,8-naphthyridin-4(1H)-one is a member of the naphthyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Naphthyridine
- Substituents :
- 3,4-dihydroisoquinoline
- Phenylsulfonyl group
- Oxoethyl moiety
Molecular Formula
The molecular formula is with a molecular weight of approximately 370.47 g/mol.
Antifungal Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline , similar to the compound , exhibit promising antifungal properties. A study evaluated various compounds against phytopathogenic fungi and found that many demonstrated significant activity at concentrations as low as 50 µg/mL . The most active compounds achieved EC₅₀ values ranging from 8.88 to 19.88 µg/mL , indicating a strong concentration-dependent relationship in their antifungal efficacy .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. In particular, certain derivatives were shown to inhibit the cyclooxygenase-2 (COX-2) enzyme effectively. For example, a series of pyrazolo[4,3-c]cinnoline derivatives demonstrated up to 80% inhibition of COX-2 activity in vitro, suggesting that naphthyridine derivatives may also possess similar anti-inflammatory capabilities .
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes involved in inflammatory pathways or fungal growth.
- Interaction with Cellular Targets : The compounds may bind to specific receptors or proteins within cells, altering signaling pathways that lead to inflammation or infection.
Case Study: Antifungal Efficacy
In a comparative study of various isoquinoline derivatives against common fungal strains such as Fusarium oxysporum, it was observed that certain compounds exhibited superior antifungal activity compared to traditional treatments. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced antifungal potency .
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of naphthyridine derivatives highlighted their effectiveness in reducing inflammatory markers in cellular models. Compounds similar to the one were found to lower levels of prostaglandins and other inflammatory mediators, suggesting a viable therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Data Summary Table
Q & A
Q. What are the critical synthetic pathways and characterization methods for this compound?
The synthesis involves cyclization of the naphthyridinone core using reagents like POCl₃ in DMF, followed by functionalization with dihydroisoquinoline and phenylsulfonyl groups. Key steps include refluxing intermediates (e.g., chalcone derivatives) and purification via recrystallization or chromatography. Characterization relies on IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., methyl protons at δ 2.5–3.0 ppm, sulfonyl group signals), and mass spectrometry for molecular ion confirmation .
Q. How should researchers prioritize spectroscopic techniques to validate structural purity?
Focus on ¹H NMR to confirm substituent integration (e.g., methyl, phenylsulfonyl groups) and ¹³C NMR to verify carbonyl and aromatic carbon environments. IR is critical for detecting key functional groups (e.g., sulfonyl S=O at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What solvent systems are optimal for solubility testing during initial bioactivity screening?
Use polar aprotic solvents (DMSO, DMF) for in vitro assays due to the compound’s likely low aqueous solubility. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict this compound’s binding affinity to protein targets?
Use Glide’s hierarchical docking workflow :
- Perform a rigid initial search to narrow ligand poses.
- Apply torsional optimization using OPLS-AA force fields on precomputed grids.
- Refine top poses via Monte Carlo sampling to account for side-chain flexibility. Validate with RMSD metrics (<1 Å for high-confidence poses) and compare to co-crystallized ligands .
Q. What strategies enable regioselective functionalization of the naphthyridinone core?
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets electron-rich positions (C-5 or C-7) for nitro group introduction.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenylsulfonyl group.
- Microwave-assisted synthesis : Enhances yield and selectivity for chalcone-derived intermediates .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Modify the phenylsulfonyl group to alter steric bulk (e.g., para-substituted halogens for enhanced target engagement).
- Replace the dihydroisoquinoline moiety with morpholine or piperazine to improve solubility.
- Test derivatives in enzyme inhibition assays (e.g., kinase panels) and measure IC₅₀ shifts to identify key pharmacophores .
Q. What experimental designs assess environmental stability and degradation pathways?
- Hydrolysis studies : Expose the compound to buffers (pH 3–10) at 37°C and monitor degradation via HPLC.
- Photolysis : Use UV light (λ = 254 nm) to simulate sunlight-induced breakdown.
- Biotic transformation : Incubate with soil or microbial cultures to identify metabolites via LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
